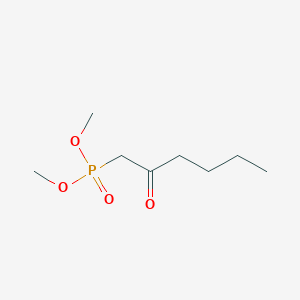

Dimethyl (2-oxohexyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61728-15-2 |

|---|---|

Molecular Formula |

C8H17O4P |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

1-dimethoxyphosphorylhexan-2-one |

InChI |

InChI=1S/C8H17O4P/c1-4-5-6-8(9)7-13(10,11-2)12-3/h4-7H2,1-3H3 |

InChI Key |

RHPYJNBYNQILFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CP(=O)(OC)OC |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of Dimethyl 2 Oxohexyl Phosphonate

The Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the easy removal of the dialkylphosphate byproduct through aqueous extraction. wikipedia.org The reaction generally favors the formation of (E)-alkenes. nrochemistry.comwikipedia.org

The mechanism of the Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate at the α-carbon, forming a phosphonate carbanion. wikipedia.orgyoutube.com This initial step is typically reversible. youtube.com The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is considered the rate-limiting step of the reaction. wikipedia.org This addition leads to the formation of a tetrahedral intermediate, which subsequently cyclizes to form an oxaphosphetane intermediate. nrochemistry.com The final step is the elimination of this oxaphosphetane to produce the alkene and a water-soluble phosphate (B84403) salt. nrochemistry.comwikipedia.org The stereochemical outcome of the reaction is largely determined by the thermodynamics of the intermediates, with the more stable transition state leading to the major product. nrochemistry.comyoutube.com Specifically, the elimination of the oxaphosphetane intermediate, which leads to the formation of the alkene, is the step that dictates the E/Z stereochemistry. youtube.com

The stereoselectivity of the HWE reaction, resulting in the preferential formation of either the E or Z isomer of the alkene, is a critical aspect of its synthetic utility. numberanalytics.com This selectivity is influenced by several factors, including the structure of the phosphonate ester, the aldehyde substrate, and the reaction conditions.

The nature of the ester groups on the phosphonate plays a significant role in determining the E/Z selectivity of the HWE reaction. Standard phosphonates, such as dimethyl or diethyl esters, generally lead to the formation of the (E)-alkene as the major product. nih.gov This is attributed to thermodynamic control where the intermediates leading to the E isomer are more stable. nih.gov

Conversely, the use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, can dramatically shift the selectivity towards the (Z)-alkene. wikipedia.orgorganicchemistrydata.org This modification, known as the Still-Gennari modification, is believed to accelerate the elimination of the oxaphosphetane intermediate. nrochemistry.comwikipedia.org This rapid elimination is thought to kinetically trap the initial adduct, favoring the formation of the Z-isomer. youtube.com The strong electron-withdrawing nature of the trifluoroethyl groups makes the phosphorus atom more electrophilic, facilitating the ring-opening of the oxaphosphetane. acs.org Research has shown a direct correlation between the electron-withdrawing capacity of the substituents on the phosphorus atom and the Z-selectivity of the reaction. acs.org

Table 1: Effect of Phosphonate Ester Group on Stereoselectivity

| Phosphonate Ester | Typical Selectivity | Reference |

|---|---|---|

| Dimethyl | E-selective | nih.gov |

| Diethyl | E-selective | nih.gov |

| Bis(2,2,2-trifluoroethyl) | Z-selective | wikipedia.orgorganicchemistrydata.org |

The structure of the aldehyde substrate also exerts a significant influence on the stereochemical outcome of the HWE reaction. Generally, increasing the steric bulk of the aldehyde tends to enhance (E)-stereoselectivity. wikipedia.org This is because a bulkier R group on the aldehyde will favor a transition state where it is anti to the larger phosphonate group, leading to the E-alkene.

Systematic studies have demonstrated that while the individual effect of aldehyde structure may be small, it contributes to the cumulative effect that determines the final E/Z ratio. wikipedia.org For instance, reactions with aromatic aldehydes often exhibit different selectivity compared to aliphatic aldehydes. nih.govacs.org In some Z-selective modifications, aromatic aldehydes can lead to excellent Z-selectivity, while aliphatic aldehydes might result in slightly lower, though still good, Z-selectivity. nih.govacs.org

Table 2: Influence of Aldehyde Structure on Z-Selectivity in Modified HWE Reactions

| Aldehyde Type | Typical Z:E Ratio | Reference |

|---|---|---|

| Aromatic (e.g., Benzaldehyde) | up to 98:2 | nih.gov |

| α,β-Unsaturated (e.g., Cinnamaldehyde) | 86:14 to 91:9 | nih.gov |

The choice of base and solvent is crucial in controlling the stereoselectivity of the HWE reaction. The base is responsible for the initial deprotonation of the phosphonate, and its nature can influence the subsequent reaction pathway. numberanalytics.com Strong bases like sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) are commonly used. numberanalytics.com

The solvent can affect the solvation of the intermediates and the dissociation of the base's counterion, thereby influencing the reaction's stereochemical course. numberanalytics.com For standard E-selective HWE reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) are often employed. alfa-chemistry.com

In the context of Z-selective reactions using modified phosphonates (e.g., trifluoroethyl esters), the combination of a strong, non-coordinating base like KHMDS and a crown ether such as 18-crown-6 (B118740) in THF is often used to achieve high Z-selectivity. wikipedia.orgorganicchemistrydata.org The crown ether sequesters the potassium cation, leading to a "naked" and more reactive phosphonate anion, which is believed to favor the kinetic Z-product. organicchemistrydata.org However, alternative conditions, such as using NaH in THF, have also been shown to provide excellent Z-selectivity with certain modified phosphonates, offering a more practical and cost-effective method. acs.org

To improve the stereoselectivity of the HWE reaction, several variations and modifications have been developed. The Still-Gennari modification, which employs bis(2,2,2-trifluoroethyl) phosphonates to achieve high Z-selectivity, is a prominent example. youtube.comnih.gov

Further refinements include the use of phosphonates with other electron-withdrawing aryl or fluoroalkyl groups. acs.orgnumberanalytics.com For instance, phosphonates with bis(1,1,1,3,3,3-hexafluoroisopropyl) groups have been shown to provide even higher Z-selectivity under milder conditions than the original Still-Gennari protocol. acs.org

The Masamune-Roush conditions, utilizing a base system of DBU and LiCl, are a convenient method for promoting (E)-selectivity, particularly for β-carbonylphosphonates. alfa-chemistry.com Another approach to enhance E-selectivity involves the use of Grignard reagents like methyl magnesium bromide (MeMgBr) for deprotonation. acs.org

Asymmetric HWE reactions have also been developed using chiral phosphonate esters or chiral catalysts to induce enantioselectivity, expanding the synthetic utility of this reaction even further. numberanalytics.comnumberanalytics.com

Stereoselectivity Control (E/Z Isomerism)[1],

Other Significant Organic Transformations

Dimethyl (2-oxohexyl)phosphonate is a versatile reagent in organic synthesis, participating in a variety of transformations beyond its primary applications. These reactions enable the construction of complex molecular architectures and the introduction of diverse functional groups.

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound and its derivatives are valuable tools in this endeavor. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction , which is a modification of the Wittig reaction. wikipedia.orgconicet.gov.ar The HWE reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically leading to the formation of an E-alkene. wikipedia.orgalfa-chemistry.com This reaction is advantageous due to the high nucleophilicity and lower basicity of the phosphonate carbanion compared to the corresponding phosphonium (B103445) ylide used in the Wittig reaction. wikipedia.org Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orgalfa-chemistry.com

The mechanism of the HWE reaction commences with the deprotonation of the phosphonate to generate a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an intermediate oxaphosphetane. wikipedia.orgorganic-chemistry.org Subsequent elimination of this intermediate yields the alkene product and a dialkylphosphate salt. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the structure of the reactants. conicet.gov.ar For instance, the use of aromatic aldehydes generally results in the exclusive formation of (E)-alkenes. wikipedia.org

Another significant carbon-carbon bond-forming reaction involving phosphonates is the Wittig reaction . lumenlearning.comlibretexts.org This reaction employs a phosphonium ylide to convert aldehydes and ketones into alkenes. lumenlearning.commasterorganicchemistry.com A key advantage of the Wittig reaction is the definitive placement of the newly formed double bond. lumenlearning.comlibretexts.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comyoutube.com

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

|---|---|---|

| Reagent | Phosphonate-stabilized carbanion | Phosphonium ylide |

| Typical Product | Predominantly E-alkene | Alkene (stereochemistry depends on ylide) |

| Byproduct | Water-soluble dialkylphosphate | Triphenylphosphine oxide |

| Key Advantage | Easy byproduct removal, high nucleophilicity of carbanion | Precise placement of the double bond |

Homologation Reactions: Aldehydes to Alkynes via Diazo Phosphonates

Homologation reactions, which extend a carbon chain by a single carbon atom, are crucial in synthetic chemistry. The Seyferth-Gilbert homologation provides a direct method for converting aldehydes and ketones into alkynes using dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent. synarchive.comwikipedia.org This one-step process is an alternative to the Corey-Fuchs reaction. synarchive.com

The reaction mechanism involves the deprotonation of the Seyferth-Gilbert reagent to form an anion. wikipedia.org This anion then reacts with the carbonyl compound to generate an oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org Elimination of dimethylphosphate from this intermediate produces a vinyl diazo species. wikipedia.org Subsequent loss of nitrogen gas affords a vinyl carbene, which undergoes a 1,2-migration to yield the final alkyne product. organic-chemistry.orgwikipedia.org

A significant modification to this reaction, known as the Ohira-Bestmann modification , utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate. wikipedia.org This reagent allows for the conversion of base-sensitive aldehydes that might otherwise undergo side reactions like aldol (B89426) condensation under the standard Seyferth-Gilbert conditions. organic-chemistry.org The Ohira-Bestmann reagent can generate the necessary dimethyl (diazomethyl)phosphonate carbanion in situ under milder basic conditions. wikipedia.org

| Reaction | Key Reagent | Advantage |

|---|---|---|

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) | Direct one-step conversion of aldehydes/ketones to alkynes |

| Ohira-Bestmann Modification | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) | Suitable for base-sensitive aldehydes, milder reaction conditions |

Synthesis of Nitrogen Heterocycles (e.g., via Cyclization)

Phosphonate derivatives serve as valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds through cyclization reactions. For instance, diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate can be utilized as a starting material for the regioselective synthesis of novel phosphonopyrazoles, phosphonopyrimidines, and phosphonodiazepines. clockss.org

The synthesis of these heterocycles involves the reaction of the phosphonate substrate with various diamine reagents. clockss.org The reaction mechanism proceeds through a regioselective nucleophilic attack of an amino group from the diamine onto the β-carbon of the α,β-unsaturated ketone system within the phosphonate. clockss.org This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon, leading to the formation of the heterocyclic ring after subsequent elimination steps. clockss.org This methodology allows for the construction of complex coumarin-containing phosphonate heterocycles in a one-pot procedure. clockss.org

Nucleophilic Substitution Reactions at Carbonyl Centers

The carbonyl group within this compound and related β-ketophosphonates is susceptible to nucleophilic attack. These compounds can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. For example, acylation of the magnesium enolate derivatives of phosphonoacetates leads to the formation of 2-acylphosphonoacetates, which can then be decarboxylated to yield β-keto phosphonates. researchgate.net

Furthermore, the phosphonate group itself can be introduced via nucleophilic substitution. A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts provides an efficient route for C-P bond formation, where the substitution occurs on the aromatic ring. organic-chemistry.org

Functional Group Interconversions (e.g., Oxidation, Reduction)

The functional groups present in this compound can be transformed into other functionalities through various interconversion reactions. The carbonyl group can be reduced to a hydroxyl group, and the phosphonate ester can be hydrolyzed to a phosphonic acid. nih.gov Conversely, the phosphonate moiety can be synthesized through the oxidation of corresponding phosphine (B1218219) derivatives.

Functional group interconversions are a broad and essential part of organic synthesis, allowing for the strategic modification of molecules. organic-chemistry.org For example, an unsaturated aldehyde can be converted into an ester, and an alkenyl halide can be hydrolyzed to an aldehyde. organic-chemistry.org These types of transformations highlight the versatility of phosphonate-containing compounds as intermediates in the synthesis of a wide range of organic molecules.

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions. In the Horner-Wadsworth-Emmons reaction, the key intermediates are the phosphonate carbanion and the subsequent oxaphosphetane. wikipedia.org The stereochemical outcome is often determined by the relative energies of the diastereomeric transition states leading to the formation of the oxaphosphetane. conicet.gov.ar

In the Seyferth-Gilbert homologation, the reaction proceeds through a series of well-defined intermediates, including the deprotonated Seyferth-Gilbert reagent anion, an oxaphosphetane, a vinyl diazo species, and a vinylidene carbene. organic-chemistry.org The existence of the vinylidene carbene has been supported by trapping experiments. organic-chemistry.org An alternative mechanism involving the loss of nitrogen at an earlier stage to form an oxaphosphete has been considered but is generally ruled out based on experimental evidence. organic-chemistry.org

The study of reaction intermediates can also be aided by structural biology techniques. For instance, in the enzymatic C-C bond cleavage of a phosphonate substrate, X-ray crystallography has been used to observe the bidentate coordination of the substrate to a metal cofactor in the enzyme's active site, providing insights into the catalytic mechanism. nih.gov

Oxaphosphetane Intermediates in HWE Reactions

The Horner-Wadsworth-Emmons reaction mechanism is a well-elucidated pathway that proceeds through several key steps. alfa-chemistry.comwikipedia.org Central to this mechanism is the formation of a cyclic intermediate known as an oxaphosphetane. researchgate.net The reaction is initiated by the deprotonation of the phosphonate, leading to a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. alfa-chemistry.comresearchgate.net The subsequent step involves the oxygen anion of the resulting tetrahedral intermediate attacking the phosphorus atom, forming a four-membered ring—the oxaphosphetane. researchgate.net

This cyclic species is transient and decomposes to form the final alkene product and a water-soluble phosphate byproduct, which can be easily removed by aqueous extraction. alfa-chemistry.comwikipedia.org The formation of the oxaphosphetane is often the rate-limiting step of the reaction. wikipedia.org The stereochemical outcome of the HWE reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. For stabilized phosphonates like this compound, the reaction pathway that minimizes steric interactions is favored, generally leading to the formation of the (E)-alkene. alfa-chemistry.comwikipedia.org The presence of the electron-withdrawing keto group in this compound helps to stabilize the carbanion and accelerates the elimination of the oxaphosphetane intermediate. wikipedia.org

Carbanion Formation and Reactivity

The formation of a carbanion is the critical first step in the Horner-Wadsworth-Emmons reaction. wikipedia.org In the case of this compound, the methylene (B1212753) protons situated between the phosphonate and ketone groups are acidic due to the electron-withdrawing nature of both functionalities. researchgate.net Treatment with a suitable base results in the abstraction of one of these protons, generating a resonance-stabilized carbanion, more accurately described as an enolate. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). alfa-chemistry.comorganicchemistrydata.org

The resulting carbanion is a potent nucleophile, yet it is less basic than the corresponding ylides used in the Wittig reaction. wikipedia.org This enhanced nucleophilicity allows it to react efficiently with a wide array of electrophiles, most notably aldehydes and ketones. organicchemistrydata.org The reactivity of the carbanion can be modulated by the choice of base and reaction conditions. For instance, the use of different metal counterions (e.g., Li+, Na+, K+) can influence the stereochemical course of the reaction. wikipedia.org Generally, phosphonate-stabilized carbanions are more reactive than their Wittig counterparts and can even react with sterically hindered ketones. organicchemistrydata.org

Below is a representative table illustrating the typical reactivity of the this compound carbanion with various aldehydes, leading to the formation of α,β-unsaturated ketones.

| Entry | Aldehyde | Base | Solvent | Product (E/Z Ratio) | Yield (%) |

| 1 | Benzaldehyde | NaH | THF | >95:5 | 85 |

| 2 | Cyclohexanecarboxaldehyde | t-BuOK | THF | >95:5 | 82 |

| 3 | Isobutyraldehyde | LDA | THF, -78°C | 90:10 | 78 |

| 4 | 4-Nitrobenzaldehyde | NaH | DME | >95:5 | 90 |

This table is illustrative and represents typical outcomes for HWE reactions with β-ketophosphonates.

Side Product Formation and Mechanisms

While the Horner-Wadsworth-Emmons reaction is generally a high-yielding and clean reaction, the formation of side products can occur under certain conditions. One of the primary byproducts is the dialkylphosphate salt, which is an inherent part of the reaction mechanism and is typically removed during aqueous workup. wikipedia.org

In some cases, particularly if the elimination of the oxaphosphetane is slow, the β-hydroxyphosphonate intermediate can be isolated. organicchemistrydata.org This can happen if the carbanion-stabilizing group is not sufficiently electron-withdrawing. However, with a β-ketophosphonate like this compound, this is less common.

Other potential side reactions can arise from the basic conditions employed. For instance, if the aldehyde substrate possesses enolizable protons, base-catalyzed self-condensation (an aldol reaction) can compete with the desired HWE reaction. Similarly, the β-ketophosphonate itself could potentially undergo self-condensation, although this is less frequently observed. The choice of a non-nucleophilic, sterically hindered base and careful control of reaction temperature can help to minimize these unwanted pathways. In reactions involving substrates with multiple functional groups, the basicity of the reaction medium may also lead to other transformations, such as epimerization or elimination, if not carefully controlled.

Applications of Dimethyl 2 Oxohexyl Phosphonate in Advanced Organic Synthesis

As Versatile Reagents in Complex Molecule Synthesis

β-Ketophosphonates, such as Dimethyl (2-oxohexyl)phosphonate, are widely recognized as versatile reagents for constructing complex molecular architectures. Their utility stems from the dual reactivity of the keto and phosphonate (B1237965) groups, which can be manipulated selectively to form new carbon-carbon and carbon-heteroatom bonds. A significant application of this class of reagents is in the synthesis of prostaglandins (B1171923) and their analogues, which are potent, hormone-like substances with diverse physiological effects.

In one notable synthetic approach, β-ketophosphonates serve as crucial intermediates for introducing the ω-side chain of prostaglandin (B15479496) analogues. nih.gov Researchers have developed methods to synthesize novel β-ketophosphonates that incorporate a bicyclo[3.3.0]octene scaffold. nih.gov This bulky group is strategically placed to hinder the enzymatic oxidation of the C-15 hydroxyl group in the final prostaglandin analogue, a common pathway for metabolic inactivation. nih.gov The synthesis involves the reaction of an ester intermediate, containing the bicyclic scaffold, with the lithium anion of dimethyl methylphosphonate (B1257008). nih.gov This reaction directly forms the β-ketophosphonate structure, which is then ready for further elaboration into the target prostaglandin analogue. Although this specific study used dimethyl methylphosphonate, the principle directly applies to this compound for the synthesis of analogues with a linear alkyl chain.

The versatility of these reagents is highlighted by their role in assembling complex natural product-like structures, demonstrating their importance in creating molecules with significant biological potential.

Preparation of Key Intermediates for Bioactive Compounds

This compound is a valuable precursor for synthesizing key intermediates that are subsequently used to build bioactive molecules. Its structure is a launchpad for creating more complex functionalities and structural motifs.

One of the most powerful applications of β-ketophosphonates like this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes. When a β-ketophosphonate is deprotonated with a base, it forms a stabilized phosphonate carbanion that readily reacts with aldehydes or ketones. The resulting intermediate eliminates a phosphate (B84403) ester to form a carbon-carbon double bond.

Specifically, the reaction of this compound with an aldehyde yields an α,β-unsaturated ketone, a structural motif present in numerous biologically active compounds, including many natural products and pharmaceuticals. The HWE reaction is often preferred over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification. A general and highly efficient procedure for the preparation of β-ketophosphonates for use in the HWE reaction involves the condensation of esters with phosphonate anions at 0°C, providing the desired products in high yields and purity within minutes. organic-chemistry.org

Table 1: Horner-Wadsworth-Emmons Reaction for Synthesis of α,β-Unsaturated Ketones This table illustrates the general reaction scheme where this compound is a representative reagent.

| Reactant A (β-Ketophosphonate) | Reactant B (Aldehyde) | Product (α,β-Unsaturated Ketone) | Reaction Conditions |

|---|---|---|---|

| This compound | R-CHO | (E)-Alk-2-en-4-one | Base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DME) |

This transformation is fundamental in synthetic strategies aimed at building molecular complexity from simpler starting materials.

The inherent functionality within this compound allows it to serve as a foundational building block for more elaborate, modified phosphonates. The ketone group can be selectively transformed without affecting the phosphonate moiety, opening avenues to a variety of derivatives. For instance, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This new hydroxyl group can then act as a handle for further synthetic manipulations, such as esterification or etherification, or it can participate in cyclization reactions.

This strategy is exemplified in the synthesis of phosphonate analogues of natural products like Cyclophostin, an acetylcholinesterase inhibitor. nih.gov In such syntheses, simpler phosphonate building blocks are progressively elaborated through a sequence of reactions to construct the final complex, cyclic structure. nih.gov Similarly, the ketone of this compound can be a starting point for creating chiral centers via asymmetric reduction, leading to enantiomerically pure phosphonate building blocks for use in asymmetric synthesis.

β-Ketophosphonates are instrumental in the synthesis of compounds containing specific and often complex structural motifs that are key to their biological function. As previously mentioned, their use in preparing prostaglandin analogues demonstrates their role in constructing molecules with the bicyclo[3.3.0]octane scaffold. nih.gov This bicyclic system is found in various natural products and is known to contribute to the biological activity of anticancer compounds. nih.gov

In the reported synthesis, the β-ketophosphonate intermediate is the direct precursor to the entire ω-side chain of the prostaglandin. nih.gov The reaction of a bicyclic ester with the phosphonate anion creates the key C-C bond, establishing the core structure that will carry the essential functionalities of the final molecule.

Table 2: Synthesis of β-Ketophosphonate Intermediate for Prostaglandin Analogues Based on research findings for the synthesis of bicyclic β-ketophosphonates. nih.gov

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Bicyclic methyl ester | Lithium dimethyl methylphosphonate | Bicyclic mono-β-ketophosphonate | Good |

| Bicyclic dimesylate | Potassium cyanide, followed by hydrolysis, esterification, and reaction with lithium dimethyl methylphosphonate | Bicyclic bis-β-ketophosphonate | Good (sequence) |

This strategic use of a phosphonate building block to install a complex, activity-conferring motif underscores the importance of reagents like this compound in targeted drug design.

Contributions to Bioisosteric Design and Analogue Synthesis

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a fundamental concept in medicinal chemistry. The phosphonate group is a classic and highly effective bioisostere of the phosphate group.

The phosphate ester linkage is ubiquitous in biology, found in DNA, RNA, signaling molecules (like ATP), and numerous metabolic intermediates. However, the P-O bond in phosphates is susceptible to enzymatic cleavage by phosphatases. Replacing this labile bond with a stable, non-hydrolyzable P-C bond, as found in phosphonates, is a powerful strategy for creating metabolically robust analogues of biological phosphates. youtube.com

Phosphonate analogues of sugar phosphates, such as glucose 6-phosphate (G6P), have been synthesized to probe and inhibit enzymes involved in carbohydrate metabolism. acs.org For example, a series of phosphonate mimics of G6P were prepared where the bridging oxygen atom between the phosphorus and the sugar was replaced by CH₂, CHF, or CF₂ groups. acs.org These analogues were synthesized and tested as substrates for G6P dehydrogenase. The study provided valuable insights into how modifying the electronic properties and acidity of the phosphonate group affects enzyme recognition and turnover. The pKa values of these mimics are crucial for how well they replicate the charge state of the natural phosphate at physiological pH.

Table 3: Comparison of Acidity (pKa₂) for Glucose 6-Phosphate and Phosphonate Mimics Data from a study on phosphonate analogues as substrate mimics. acs.org

| Compound | Bridging Group | Second pKa Value |

|---|---|---|

| Glucose 6-Phosphate (G6P) | -O- (Phosphate) | 6.5 |

| Phosphonate Analogue 1 | -CH₂- | 7.1 |

| Phosphonate Analogue 2 | -(S)-CHF- | 6.2 |

| Phosphonate Analogue 3 | -CF₂- | 5.4 |

The ketone in this compound can be envisioned as a synthetic handle to attach a sugar-like moiety. Following reduction to a hydroxyl group, it could be linked to a protected carbohydrate unit. Subsequent deprotection would yield a full sugar phosphonate analogue, designed as a stable mimic to interact with specific enzymes or biological receptors. This approach highlights the potential of this compound as a starting material in the rational design of bioactive probes and therapeutic candidates.

Enzyme Inhibitor Design (Chemical Synthetic Aspects)

The design and synthesis of enzyme inhibitors are cornerstone activities in medicinal chemistry and chemical biology. Phosphonate-containing molecules, particularly β-ketophosphonates, have garnered attention as potential enzyme inhibitors due to their structural similarity to the tetrahedral transition states of substrate hydrolysis reactions. nih.gov this compound, a member of the β-ketophosphonate class, presents a scaffold that can be strategically synthesized to target specific enzyme active sites. The chemical synthetic aspects of this compound are rooted in fundamental organophosphorus reactions, which allow for the introduction of the key phosphonate and keto functional groups.

The synthesis of β-ketophosphonates like this compound can be approached through several established methodologies. wikipedia.orgorganic-chemistry.orgwikipedia.org The most prominent of these is the Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trimethyl phosphite, on an α-halo ketone. organic-chemistry.orgwikipedia.org In the context of this compound, the synthesis would likely proceed via the reaction of trimethyl phosphite with a 1-halo-2-hexanone (where the halogen is chlorine, bromine, or iodine). The reaction mechanism is initiated by the SN2 attack of the phosphorus atom on the electrophilic carbon bearing the halogen, leading to a phosphonium (B103445) salt intermediate. organic-chemistry.org This intermediate then undergoes a dealkylation step, where the halide anion attacks one of the methyl groups of the phosphonium salt, yielding the final this compound product and a methyl halide. organic-chemistry.org The efficiency of the Michaelis-Arbuzov reaction can be influenced by the nature of the leaving group (I > Br > Cl) and the reaction conditions. wikipedia.org

An alternative synthetic strategy for β-ketophosphonates is the Pudovik reaction or related hydrophosphonylation reactions. organic-chemistry.orgnih.govcopernicus.org This approach involves the addition of a dialkyl phosphite, such as dimethyl phosphite, to a carbonyl compound. organic-chemistry.org For the synthesis of this compound, this could conceptually involve the reaction of dimethyl phosphite with hexanal (B45976) to form an α-hydroxyphosphonate. Subsequent oxidation of the secondary alcohol to a ketone would yield the target β-ketophosphonate. The Pudovik reaction itself typically refers to the addition to imines to form α-aminophosphonates, but the underlying principle of nucleophilic addition of the P-H bond across a polarized double bond is relevant. organic-chemistry.org Catalytic and enantioselective versions of the Pudovik reaction have been developed, which could be adapted to produce chiral phosphonates. nih.gov

The chemical structure of this compound, featuring a ketone at the β-position relative to the phosphorus atom, is a key determinant of its potential as an enzyme inhibitor. This arrangement mimics the tetrahedral intermediate formed during enzymatic hydrolysis of esters or amides. The electrophilic phosphorus atom can interact with nucleophilic residues, such as serine, threonine, or cysteine, in the active site of an enzyme. The carbonyl group can also participate in hydrogen bonding or other interactions within the active site, contributing to the binding affinity. The hexyl chain provides a lipophilic region that can interact with hydrophobic pockets in the enzyme, further enhancing binding.

The design of more potent or selective inhibitors based on the this compound scaffold would involve systematic modifications of its structure. These modifications can be explored through various synthetic routes, as detailed in the table below, which outlines hypothetical synthetic approaches to this class of compounds.

| Synthetic Approach | Reactants | Key Transformation | Potential for Modification |

| Michaelis-Arbuzov Reaction | Trimethyl phosphite and 1-halo-2-hexanone | C-P bond formation via SN2 reaction | Variation of the alkyl chain length and branching by using different α-halo ketones. |

| Pudovik-type Reaction | Dimethyl phosphite and hexanal | P-H addition to a carbonyl, followed by oxidation | Introduction of substituents on the alkyl chain by using modified aldehydes. |

| Acylation of Phosphonates | Methylphosphonate anions and hexanoyl derivatives | Acylation of a phosphonate carbanion | A wide variety of acylating agents can be used to introduce different keto-structures. |

The chemical synthesis of this compound and its analogs is therefore a critical aspect of their potential application in enzyme inhibitor design. The ability to readily synthesize and modify this scaffold allows for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity against targeted enzymes. While specific enzymatic targets for this compound are not extensively documented in the literature, its structural features are emblematic of a class of compounds with established utility in the field of enzyme inhibition.

Computational and Theoretical Studies on Dimethyl 2 Oxohexyl Phosphonate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone in the theoretical investigation of chemical systems, providing a lens into the intricate electronic and geometric changes that occur during chemical reactions. For dimethyl (2-oxohexyl)phosphonate, these calculations are instrumental in elucidating reaction pathways and predicting chemical behavior.

While specific transition state analyses for this compound are not extensively documented, the well-studied Horner-Wadsworth-Emmons (HWE) reaction, for which β-ketophosphonates like this compound are key reagents, provides a robust model for understanding its reaction mechanisms. organicchemistrydata.orgwikipedia.orgorganic-chemistry.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org The key steps, amenable to computational analysis, include the deprotonation of the phosphonate (B1237965), nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate, and subsequent elimination to yield the alkene. wikipedia.orgnrochemistry.com

The rate-determining step in the HWE reaction is the formation of the oxaphosphetane intermediate. nrochemistry.com Computational studies on analogous systems can map the potential energy surface of this reaction, identifying the transition state structures and their corresponding energy barriers. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction, leading to either the (E)- or (Z)-alkene. organic-chemistry.orgnrochemistry.com The energy profile for the reaction of a β-ketophosphonate would detail the relative energies of the reactants, intermediates, transition states, and products, providing a quantitative measure of the reaction kinetics and thermodynamics.

Table 1: Key Steps in the Horner-Wadsworth-Emmons Reaction Amenable to Transition State Analysis

| Reaction Step | Description | Computational Insights |

| Deprotonation | Removal of the α-proton from the phosphonate by a base to form a carbanion. | Calculation of pKa values and reaction energetics with different bases. |

| Nucleophilic Addition | Attack of the phosphonate carbanion on the carbonyl carbon. | Modeling of the approach trajectory and the energy barrier for the formation of the C-C bond. |

| Oxaphosphetane Formation | Cyclization to form a four-membered ring intermediate. | Identification of the transition state structure and its energy, which is often the rate-determining step. |

| Elimination | Breakdown of the oxaphosphetane to form the alkene and a phosphate (B84403) byproduct. | Analysis of the transition state for the syn-elimination and the factors influencing its stability. |

This table is a generalized representation based on the known mechanism of the Horner-Wadsworth-Emmons reaction.

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. In the context of the Horner-Wadsworth-Emmons reaction, quantum chemical calculations can predict the regioselectivity and stereoselectivity. The reaction of β-ketophosphonates with electrophiles can occur at either the α-carbon or the γ-position. tandfonline.comresearchgate.net While reactions often occur at the active methylene (B1212753) group (α-position), specific catalytic systems can promote reactions at the γ-position. researchgate.net

The stereoselectivity of the HWE reaction, leading to predominantly (E)-alkenes, is a well-known feature. wikipedia.org Computational studies can elucidate the origins of this selectivity by comparing the energies of the transition states leading to the (E) and (Z) isomers. researchgate.net Factors influencing this selectivity, such as the nature of the substituents on the phosphonate, the metal counterion, and the solvent, can be systematically investigated through theoretical models. tandfonline.comresearchgate.net For instance, the use of electron-withdrawing groups on the phosphonate ester can accelerate the elimination step and enhance the formation of (Z)-olefins under certain conditions. nrochemistry.com

Conceptual Density Functional Theory (DFT) can also be employed to predict the reactivity of organophosphorus compounds. pku.edu.cn Reactivity descriptors such as chemical potential, hardness, and electrophilicity can provide insights into the nucleophilic and electrophilic nature of different atomic sites within the this compound molecule. pku.edu.cn

This compound, as a β-ketophosphonate, can theoretically exist in equilibrium between its keto and enol tautomeric forms. pnas.orgnih.gov However, studies on α-ketophosphonates have shown that aliphatic ketophosphonates predominantly exist in the keto form, with only minor contributions from the enol tautomer. pnas.orgnih.gov This preference is in contrast to aromatic acylphosphonates, which show significant enolization. pnas.org

Quantum chemical calculations can be used to determine the relative stabilities of the keto and enol forms of this compound. By calculating the Gibbs free energies of both tautomers, the equilibrium constant for the tautomerization process can be predicted. These calculations typically confirm the experimental observation that for aliphatic β-ketophosphonates, the keto form is significantly more stable. pnas.org This stability can be attributed to the stronger C=O double bond compared to the C=C double bond and the relative bond energies of the C-H and O-H bonds involved in the tautomerization. masterorganicchemistry.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for exploring the conformational landscape and intermolecular interactions of the molecule. researchgate.netnih.gov

The flexible alkyl chain and the phosphonate group in this compound allow for a multitude of possible conformations. Conformational analysis, often performed using molecular mechanics force fields or DFT, aims to identify the low-energy conformers and understand the rotational barriers between them. tandfonline.com

Studies on related dialkyl phosphonates have revealed preferences for specific dihedral angles around the P-C and C-C bonds. tandfonline.comacs.org For instance, in (2-hydroxyalkyl)phosphonates, a gauche relationship between the phosphoryl group and a hydroxyl group, and an anti relationship with an alkyl group, is often the most stable conformation, stabilized by intramolecular hydrogen bonding. acs.org While this compound lacks a hydroxyl group for such hydrogen bonding, steric and electrostatic interactions will still govern its conformational preferences. The most stable conformers are likely to be those that minimize steric clashes between the bulky hexyl chain and the dimethyl phosphonate group. Force field calculations on similar pyrrolidin-2-yl)phosphonates have shown that specific twisted or envelope conformations are strongly favored. tandfonline.com

Table 2: Predicted Predominant Conformations in Acyclic Phosphonates

| Dihedral Angle | Description | Predicted Preference | Rationale |

| O=P-C-C | Rotation around the P-C bond | Gauche and Anti | Minimization of steric hindrance and optimization of electrostatic interactions. |

| P-C-C-C | Rotation within the hexyl chain | Staggered conformations (Anti/Gauche) | Avoidance of eclipsing interactions to maintain lower energy states. |

This table is based on general principles of conformational analysis and findings for related organophosphorus compounds.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as solvents or metal ions. researchgate.netnih.gov Phosphonates are known to be effective chelating agents for di- and trivalent metal ions. mdpi.comwikipedia.org The phosphoryl oxygen of this compound can act as a Lewis base, coordinating to metal centers. mdpi.com MD simulations can model the coordination geometry and binding affinity of the phosphonate with various metal ions, which is relevant for applications such as metal extraction or catalysis. mdpi.comamazonaws.comresearchgate.net

The interaction with water is also of significant interest. Molecular dynamics simulations of similar organophosphorus compounds in aqueous solution have revealed complex molecular-scale structures arising from the interplay of hydrophobic and hydrophilic interactions. researchgate.netnih.govacs.org The dimethyl phosphonate group is capable of forming hydrogen bonds with water molecules, while the hexyl chain is hydrophobic. researchgate.net This amphiphilic nature will dictate its solvation behavior and its partitioning between aqueous and organic phases.

Spectroscopic Characterization for Reaction Monitoring and Intermediate Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of dimethyl (2-oxohexyl)phosphonate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31), a detailed map of the molecule's connectivity and chemical environment can be constructed.

¹H NMR: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring atoms. The chemical shifts, integration values, and splitting patterns (multiplicity) of the signals corresponding to the methoxy (B1213986) protons on the phosphonate (B1237965) group, the methylene (B1212753) protons adjacent to the carbonyl and phosphonate groups, and the protons of the hexyl chain are all meticulously analyzed to confirm the assigned structure.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. It typically shows a single resonance for the phosphorus atom in this compound, with a chemical shift that is characteristic of a phosphonate ester. This provides direct evidence for the presence and electronic environment of the phosphorus center.

Beyond static structural confirmation, NMR spectroscopy is a powerful tool for conducting kinetic studies of reactions involving this compound. By acquiring spectra at regular intervals throughout a reaction, the disappearance of starting materials and the appearance of the product can be quantified. This allows for the determination of reaction rates, the observation of any potential intermediates that accumulate to detectable concentrations, and the elucidation of the reaction mechanism.

Mass Spectrometry (MS) for Intermediate Identification and Reaction Pathway Confirmation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and in identifying transient species formed during its synthesis or subsequent reactions.

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) confirms the compound's molecular formula, C₈H₁₇O₄P, and a monoisotopic mass of approximately 208.086 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, further solidifying the elemental composition.

The true power of MS in mechanistic studies lies in its ability to detect and structurally characterize reaction intermediates, even those that are short-lived. nih.gov By coupling the reaction vessel to the mass spectrometer, real-time analysis of the reaction mixture can be performed. nih.gov This allows for the direct observation of intermediates as they are formed and consumed, providing critical evidence for proposed reaction pathways. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of selected ions, can further elucidate the structure of these transient species.

Chromatographic Methods (e.g., HPLC, GC) for Reaction Progress Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a reaction producing this compound, an HPLC method can be developed to separate the starting materials, the product, and any byproducts. By injecting aliquots of the reaction mixture at different time points, the relative concentrations of each species can be determined, providing a clear picture of the reaction's progress. Once the reaction is complete, HPLC is used to determine the purity of the isolated product by quantifying any remaining impurities.

Gas Chromatography (GC): GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. This compound, with a suitable vapor pressure, can be analyzed by GC. Similar to HPLC, GC can be used to monitor reaction kinetics and to assess the purity of the final product. The choice between HPLC and GC often depends on the specific properties of the reactants and products, as well as the desired sensitivity and resolution.

In-situ Spectroscopic Techniques for Real-time Mechanistic Probing

In-situ spectroscopic techniques allow for the direct analysis of a chemical reaction as it occurs, without the need for sampling and quenching. This provides a dynamic and real-time window into the reaction mechanism, revealing details that might be missed with traditional offline analysis.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can be employed to monitor the functional group changes throughout the synthesis of this compound. For instance, the disappearance of the characteristic vibrational bands of the starting materials and the simultaneous appearance of the carbonyl (C=O) and phosphonate (P=O) stretches of the product can be tracked in real time. This data provides valuable kinetic information and can help to identify the buildup of any intermediate species that have a distinct spectroscopic signature. The combination of in-situ spectroscopy with other techniques like MS provides a powerful, multi-faceted approach to understanding the intricate details of the reaction pathways leading to this compound.

Catalytic Aspects and Role in Catalysis Involving α Ketophosphonates

Dimethyl (2-oxohexyl)phosphonate as a Reagent in Catalytic Cycles

Currently, specific research detailing the role of this compound as a reagent within catalytic cycles is not extensively documented in publicly available literature. However, by examining the reactivity of the broader class of β-ketophosphonates, its potential applications can be inferred. β-Ketophosphonates are recognized for their utility in various synthetic transformations, including the Horner-Wadsworth-Emmons reaction and in the synthesis of chiral β-amino and β-hydroxy phosphonic acids. nih.gov

These compounds serve as crucial intermediates and reagents in several catalytic processes. For instance, β-ketophosphonates can undergo catalytic asymmetric addition to activated imines, a reaction catalyzed by chiral Lewis acid complexes. psu.edunih.gov In a notable example, the reaction between various β-ketophosphonates and an N-tosyl-α-imino ester was effectively catalyzed by chiral copper(II)-bisoxazoline complexes. psu.edunih.gov This process yielded optically active functionalized phosphonate (B1237965) α-amino acid derivatives with high yields and good enantioselectivity. psu.edunih.gov The reaction's success with a range of both aromatic and alkyl groups on the keto-moiety suggests that this compound could potentially be a suitable substrate in similar catalytic systems. psu.edu

Furthermore, the related α-ketophosphonates have been demonstrated to be effective pronucleophiles in organocatalyzed reactions. They can act as surrogates for amides or esters. nih.gov For example, the first organocatalyzed asymmetric Michael reaction of β-aryl-α-ketophosphonates with nitroalkenes was achieved using a chiral bifunctional Takemoto-type thiourea (B124793) catalyst, yielding products with high diastereoselectivities and good enantioselectivities. nih.gov This highlights the versatility of the ketophosphonate functional group in catalytic C-C bond-forming reactions.

Catalytic Synthesis of this compound

While traditional methods for synthesizing β-ketophosphonates include the Michaelis-Arbuzov reaction and the acylation of alkylphosphonates, recent research has focused on developing more efficient catalytic routes. nih.govdiva-portal.org

One modern catalytic approach is the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates. nih.gov This method is advantageous as it utilizes an inexpensive copper catalyst, specifically copper sulfate (B86663) pentahydrate, and atmospheric oxygen as the terminal oxidant under mild conditions. nih.gov The reaction proceeds through the formation of phosphorus-centered radicals and is applicable to a wide range of H-phosphonates and enol acetates, demonstrating good functional group tolerance. nih.gov

Another catalytic method involves the microwave-assisted palladium(II)-catalyzed addition of aryl boronic acids to aliphatic nitriles. researchgate.net This reaction provides a pathway to β-ketophosphonates and represents an important tool in organic synthesis due to palladium's effectiveness in promoting carbon-carbon bond formation. researchgate.net Studies have shown that full conversion can be achieved by carefully controlling the reaction temperature, for instance, at 100 °C for 60 minutes. researchgate.net

Other synthetic strategies that have been developed include:

A metal- and exogenous-oxidant-free electrochemical method for the oxidation-induced oxyphosphorylation of alkenes and alkynes. acs.org

The synthesis from vinyl phosphates via a 1,3-phosphorus migration. organic-chemistry.org

Palladium(0)-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters. scispace.com

General Catalytic Applications of Phosphonates and Related Compounds

Metal phosphonate-based materials, including Metal-Organic Frameworks (MOFs), have garnered significant interest as robust heterogeneous catalysts. researchgate.net These materials offer high thermal and chemical stability, which is often superior to their carboxylate analogues. researchgate.net The strong coordination of phosphonate groups to metal centers contributes to this stability.

Metal phosphonate frameworks have been successfully employed in a variety of catalytic applications:

Coupling Reactions: Palladium-containing zirconium(IV) phosphonate frameworks have been shown to be efficient and reusable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

Hydrogenation: Rhodium complexes supported on phosphonate-containing ligands have been used for the chemoselective hydrogenation of C=C bonds in unsaturated ketones. researchgate.net

CO2 Fixation: Certain cobalt(II) and manganese(II) phosphonate frameworks act as highly efficient catalysts for the chemical fixation of CO2 into cyclic carbonates under mild, solvent-free conditions.

Asymmetric Catalysis: Chiral phosphonate MOFs have been developed that can accommodate various metal clusters, allowing for the systematic tuning of Lewis acidity and catalytic activity for reactions like asymmetric allylboration and Friedel–Crafts alkylation. nih.gov

The introduction of phosphonate groups into polymer supports has also been used to create effective catalysts, such as polystyrene-supported ruthenium catalysts for transfer hydrogenation reactions. researchgate.net

Enzymatic methods provide a powerful tool for the synthesis of enantiomerically pure phosphonate derivatives, which are valuable as enzyme inhibitors and intermediates for bioactive molecules. nih.gov

A key application of enzymatic catalysis is in the stereoselective synthesis of α-hydroxyphosphonates. This can be achieved through several approaches:

Kinetic Resolution: Hydrolytic enzymes can be used for the kinetic resolution of racemic mixtures, for example, through the stereoselective acetylation of hydroxymethyl derivatives of phosphonates.

Asymmetric Reduction: The asymmetric reduction of α-ketophosphonates using enzymes from sources like baker's yeast or fungi is a common method to obtain optically enriched α-hydroxyphosphonates. nih.gov

These enzymatic routes are highly valued for producing compounds with high enantiomeric purity, which is often difficult to achieve through purely chemical catalytic methods. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Pathways for Dimethyl (2-oxohexyl)phosphonate

The traditional synthesis of β-ketophosphonates, often relying on the Michaelis-Arbuzov or Michaelis-Becker reactions, faces challenges such as harsh reaction conditions, low atom economy, and the use of hazardous reagents. beilstein-journals.orgacs.org Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to this compound.

Emerging "green" methodologies that minimize or eliminate the use of hazardous substances are at the forefront of this effort. rsc.orguef.fichemeurope.com These include solvent-free reactions, as well as methods utilizing alternative energy sources like ultrasound and microwave irradiation to enhance reaction rates and reduce energy consumption. rsc.org

A particularly promising avenue is the aerobic copper(II)-mediated phosphorylation of enol acetates. nih.govbeilstein-journals.org This method offers a milder and more efficient alternative to classical approaches, using an inexpensive and abundant metal catalyst under aerobic conditions. nih.gov Adapting such a protocol for the synthesis of this compound from a corresponding enol acetate (B1210297) precursor could represent a significant step towards a more sustainable manufacturing process. The exploration of catalyst-free and water-based synthetic systems, which have shown success for other phosphonates, also holds considerable potential. rsc.org

Table 1: Comparison of Synthetic Methods for β-Ketophosphonates

| Method | Typical Conditions | Advantages | Disadvantages | Potential for this compound |

| Michaelis-Arbuzov Reaction | High temperature (135–150 °C), alkyl halide | Simplicity | High energy, potential side reactions | Established but less sustainable |

| Acylation of Phosphonates | Strong base (e.g., LDA), cryogenic temp. (-78 °C) | High yield | Requires stoichiometric base, low temperatures | General but requires specific, controlled conditions organic-chemistry.orgstackexchange.com |

| Aerobic Copper-Mediated Phosphorylation | Cu(II) catalyst, mild temp. (e.g., 70 °C), air | Mild conditions, inexpensive catalyst | Substrate scope may vary | High potential for a greener synthesis nih.govbeilstein-journals.org |

| Ultrasound/Microwave-Assisted Synthesis | Varies | Rapid reaction times, energy efficiency | Specialized equipment needed | Promising for process intensification rsc.org |

Exploration of Unprecedented Reactivity and Derivatization

While this compound is a well-established precursor for the Horner-Wadsworth-Emmons reaction, its full reactive potential is far from exhausted. nih.gov Future research is expected to uncover novel transformations and derivatizations, expanding its utility as a synthetic building block.

The core structure of β-ketophosphonates is ripe for exploration. For instance, these compounds are valuable starting materials for the construction of various heterocyclic systems. nih.gov Research into new cyclization reactions involving this compound could lead to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the derivatization of the keto and phosphonate (B1237965) groups offers a rich field of study. The stereoselective reduction of the ketone can lead to chiral β-hydroxy phosphonic acids, while reactions at the α-carbon can be exploited to synthesize chiral β-amino phosphonic acids. nih.gov These derivatives are of significant interest as they are analogues of natural amino acids and can act as enzyme inhibitors. nih.gov Another intriguing possibility is the chain extension of β-keto phosphonates, which has been studied for simpler analogues and could be applied to create more complex polycyclopropane structures from this compound. unh.edu

Advanced Stereochemical Control in Phosphonate-Mediated Reactions

The creation of stereogenic centers is a cornerstone of modern organic synthesis, and phosphonate chemistry is no exception. nih.gov Future research will increasingly focus on achieving high levels of stereochemical control in reactions involving this compound, particularly in the synthesis of P-chiral derivatives.

P-chiral phosphonates, where the phosphorus atom itself is a stereocenter, are of growing interest for applications in asymmetric catalysis and as probes in chemical biology. nih.govnih.gov The development of catalytic asymmetric methods to produce enantiopure this compound or its derivatives is a significant challenge and a key research direction. Strategies that have shown promise for other phosphonates include palladium-catalyzed asymmetric cyclization and dynamic kinetic asymmetric transformations (DKAT) using chiral nucleophilic catalysts. nih.govrsc.orgdocumentsdelivered.com

Moreover, achieving stereoselectivity in the reduction of the ketone functionality of this compound is crucial for accessing optically pure β-hydroxy phosphonates. Biocatalytic methods, using enzymes like ketoreductases (KREDs), have proven highly effective for the stereoselective reduction of related β-ketoesters and represent a powerful tool to be explored for β-ketophosphonates. alaska.edunih.gov These enzymatic transformations can proceed with high diastereo- and enantioselectivity, offering a green and efficient route to chiral building blocks. alaska.edu

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. tandfonline.comlew.ro The integration of this compound synthesis and its subsequent reactions into flow systems is a major area for future development.

Continuous flow reactors, particularly when coupled with microwave heating, can significantly accelerate reactions like the Michaelis-Arbuzov synthesis, leading to higher throughput and purity. tandfonline.comthieme-connect.com The synthesis of various phosphonates, including H-phosphonates and α-aminophosphonates, has already been successfully demonstrated in flow systems. tandfonline.comresearchgate.net Applying this technology to the production of this compound would enable safer handling of reagents and intermediates, precise control over reaction parameters, and easier scale-up. lew.ro

Deepening Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is critical for the rational design of new synthetic methods and catalysts. Advanced computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction pathways in organophosphorus chemistry. nih.govmdpi.comchemmethod.com

Future research will leverage DFT calculations to investigate the mechanisms of reactions involving this compound. For example, computational studies can model the transition states of its formation via novel catalytic pathways, helping to optimize catalyst design and reaction conditions. nih.gov DFT can also be used to understand the factors governing stereoselectivity in asymmetric reactions, providing insights that can guide the development of more effective chiral catalysts and reagents. nih.gov

Moreover, computational methods can predict the spectroscopic properties, such as ³¹P NMR chemical shifts, of this compound and its derivatives, aiding in their characterization and in monitoring their interactions with other molecules, such as metal ions. mdpi.com By combining experimental work with in-silico studies, researchers can accelerate the pace of discovery and innovation in the field of phosphonate chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethyl (2-oxohexyl)phosphonate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves Reformatsky or Claisen condensation reactions, followed by ester decarboxylation. Key parameters include:

- Catalyst selection : Use transition metal catalysts (e.g., Rh(II)) to enhance yield .

- Temperature control : Maintain 0–5°C during diazo compound generation to prevent decomposition .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use P NMR to confirm phosphonate group integration (~δ 20–30 ppm). H/C NMR identifies carbonyl (C=O, ~200–210 ppm) and alkyl chain signals .

- IR : Validate carbonyl (1700–1750 cm) and P=O (1250–1300 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., diazo compounds) .

- Waste Disposal : Neutralize acidic byproducts before disposal; segregate reactive waste .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2 factorial design to test variables:

- Factors : Catalyst loading, solvent polarity, temperature.

- Response Variables : Yield, reaction time, purity.

- Analysis : Use ANOVA to identify significant interactions (e.g., solvent-catalyst synergy) .

- Example : A study showed that acetonitrile as a solvent improved Rh(II)-catalyzed cyclopropanation yields by 25% .

Q. How do reaction mechanisms differ between Rh(II)- and Cu(I)-catalyzed transformations of this compound?

- Methodological Answer :

- Rh(II) : Facilitates carbene transfer via metallo-carbene intermediates, enabling cyclopropanation or C–H insertion .

- Cu(I) : Promotes alkyne formation via the Ohira-Bestmann reagent (in situ generation from sulfonyl azides) .

- Theoretical Framework : DFT calculations can model transition states to explain regioselectivity differences .

Q. How should researchers resolve contradictions in reported yields for phosphonate-based cyclopropanation reactions?

- Methodological Answer :

- Data Triangulation : Compare solvent systems (e.g., DCM vs. THF) and catalyst purity .

- Replicate Studies : Reproduce protocols under inert atmospheres to exclude oxygen interference .

- Theoretical Alignment : Reconcile empirical data with computational models of carbene stability .

Q. What catalytic systems improve the enantioselectivity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Ligands : Use bis(oxazoline)-Cu(I) complexes for up to 90% ee in cyclopropanation .

- Enzyme Catalysis : Lipases (e.g., Candida antarctica) enable kinetic resolution of phosphonate esters .

- Characterization : Chiral HPLC (e.g., Daicel AD-H column) quantifies enantiomeric excess .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the phosphonate ester occurs above pH 2, forming phosphonic acid .

- Basic Conditions : β-keto group undergoes aldol condensation at pH > 10 .

- Mitigation : Store at neutral pH, under nitrogen, at –20°C .

Q. What advanced applications exist for this compound in organic synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.